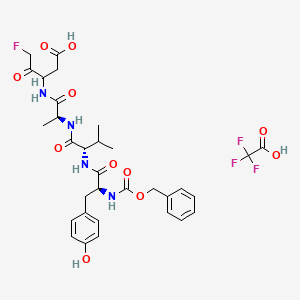
Cbz-Tyr-Val-Ala-DL-Asp-CH2F.TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cbz-Tyr-Val-Ala-DL-Asp-CH2F.TFA is a synthetic peptide compound. It is a derivative of a tripeptide where the C-terminal OH group has been replaced by a fluoromethyl group. This compound is known for its role as an irreversible pan-caspase inhibitor, which means it inhibits the activity of caspases, enzymes involved in apoptosis (programmed cell death) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Tyr-Val-Ala-DL-Asp-CH2F.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Coupling: The amino acids are coupled to the resin-bound peptide chain using coupling reagents such as HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-throughput liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cbz-Tyr-Val-Ala-DL-Asp-CH2F.TFA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of catalysts like palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4)
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: H2/Pd-C, NaBH4
Substitution: NaOCH3, LiAlH4
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Cbz-Tyr-Val-Ala-DL-Asp-CH2F.TFA has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of peptide synthesis and modification.
Biology: The compound’s ability to inhibit caspases makes it valuable in research on apoptosis and cell death.
Medicine: It has potential therapeutic applications in diseases where apoptosis plays a key role, such as cancer and neurodegenerative disorders.
Industry: The compound is used in the development of peptide-based drugs and as a tool in biochemical assays .
Mechanism of Action
Cbz-Tyr-Val-Ala-DL-Asp-CH2F.TFA exerts its effects by inhibiting caspases, which are proteases involved in the execution phase of apoptosis. The fluoromethyl ketone group in the compound forms a covalent bond with the active site cysteine of the caspase enzyme, thereby blocking its activity. This inhibition prevents the cleavage of caspase substrates, ultimately halting the apoptotic process .
Comparison with Similar Compounds
Similar Compounds
Z-Val-Ala-Asp(OMe)-CH2F: Another pan-caspase inhibitor with a similar structure but different protecting groups.
Cbz-Val-Ala-Asp(OMe)-CH2F: A variant with a different amino acid sequence.
Uniqueness
Cbz-Tyr-Val-Ala-DL-Asp-CH2F.TFA is unique due to its specific sequence and the presence of the fluoromethyl ketone group, which provides irreversible inhibition of caspases. This makes it particularly useful in studies requiring long-term inhibition of apoptosis .
Properties
Molecular Formula |
C32H38F4N4O11 |
|---|---|
Molecular Weight |
730.7 g/mol |
IUPAC Name |
5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C30H37FN4O9.C2HF3O2/c1-17(2)26(29(42)32-18(3)27(40)33-22(14-25(38)39)24(37)15-31)35-28(41)23(13-19-9-11-21(36)12-10-19)34-30(43)44-16-20-7-5-4-6-8-20;3-2(4,5)1(6)7/h4-12,17-18,22-23,26,36H,13-16H2,1-3H3,(H,32,42)(H,33,40)(H,34,43)(H,35,41)(H,38,39);(H,6,7)/t18-,22?,23-,26-;/m0./s1 |
InChI Key |
VRFQPZNWACKFJT-PYCCKJAXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















